5-Phenyl-5h-benzo[b]phosphindole
Overview
Description
5-Phenyl-5H-benzo[b]phosphindole is an organic molecule composed of a benzo[b]phosphindole core with a phenyl group attached to the phosphorus atom.
Mechanism of Action
Target of Action
5-Phenyl-5h-benzo[b]phosphindole is an organic phosphorus compound . It is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the formation of carbon-carbon bonds, hydrogenation, and addition reactions .
Mode of Action
The compound interacts with its targets by introducing the Phosphindole group into organic synthesis . This interaction leads to the formation of complex organic molecules through carbon-carbon bond formation, hydrogenation, and addition reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in various organic synthesis reactions, leading to the formation of complex organic molecules .
Pharmacokinetics
As a catalyst in organic synthesis reactions, its bioavailability would be determined by the specific reaction conditions and the nature of the reactants involved .
Result of Action
The primary result of the action of this compound is the formation of complex organic molecules through carbon-carbon bond formation, hydrogenation, and addition reactions . These reactions are crucial in organic synthesis, leading to the creation of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-5H-benzo[b]phosphindole can be synthesized through several methods. One common approach involves the reaction of bromobenzene with phosphorus pentachloride in the presence of a base . Another method includes the thermal decomposition of pentaphenylphosphorane (Ph₅P), which yields the desired compound in low yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5H-benzo[b]phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 5-oxide.
Substitution: It can participate in substitution reactions, where different substituents are introduced to the benzo[b]phosphindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various halides for substitution reactions .
Major Products
The major products formed from these reactions include this compound 5-oxide and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Phenyl-5H-benzo[b]phosphindole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-5H-benzo[b]phosphindole include:
Dibenzophospholes: These compounds share a similar benzo[b]phosphindole core but may have different substituents.
Phosphindoles: These are structurally related compounds with variations in the substituents attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and catalytic properties .
Properties
IUPAC Name |
5-phenylbenzo[b]phosphindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPJAMMRVRYLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293103 | |
Record name | 5-phenyl-5h-benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-00-2 | |
Record name | NSC87219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenyl-5h-benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-5H-benzo[b]phosphindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Phenyl-5H-benzo[b]phosphindole and its derivatives, and how do substituents influence their spectral properties?
A1: this compound consists of a benzo[b]phosphindole core with a phenyl group attached to the phosphorus atom. The research primarily utilized Density Functional Theory (DFT) calculations to investigate the impact of various substituents on the core structure. [] The study revealed that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring leads to significant alterations in the electronic structure and, consequently, the spectral characteristics of these compounds. [] These findings highlight the potential for tailoring the properties of this compound derivatives through targeted substitutions.
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